trans-3-hydroxy-L-proline
Overview
Description
trans-3-hydroxy-L-proline: is a naturally occurring non-proteinogenic amino acid. It is a derivative of L-proline, where a hydroxyl group is attached to the third carbon in the trans configuration. This compound is found in certain proteins, particularly collagen, and some peptide antibiotics. It plays a significant role in the structural integrity and function of connective tissues in animals .
Mechanism of Action
Target of Action
Trans-3-Hydroxy-L-Proline, also known as (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid, is primarily involved in the post-translational hydroxylation of proteins, particularly collagen . It targets protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor . These targets play crucial roles in regulating phosphorylation, catalytic activation, and cell signaling in animal cells .
Mode of Action
This compound interacts with its targets by forming residues in these proteins. This interaction plays a significant role in regulating their phosphorylation and catalytic activation, as well as cell signaling in animal cells . The compound can also scavenge reactive oxygen species .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is formed from the post-translational hydroxylation of proteins, primarily collagen . In animals, it is degraded via the this compound dehydratase pathway to ornithine and glutamate, thereby conserving dietary and endogenously synthesized proline and arginine .
Pharmacokinetics
The pharmacokinetics of this compound primarily involve its metabolism. In animals, most of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and this compound is degraded via the this compound dehydratase pathway .
Result of Action
The action of this compound results in several molecular and cellular effects. It contributes to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival . Supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain bacteria express enzymes to form free trans-4-hydroxy-L-proline, trans-4-hydroxy-D-proline, cis-4-hydroxy-D-proline . The compound’s action can also be influenced by dietary protein intake and hypoxia .
Biochemical Analysis
Biochemical Properties
Trans-3-Hydroxy-L-Proline interacts with various enzymes, proteins, and other biomolecules. It is formed from the post-translational hydroxylation of proteins, primarily collagen . It can scavenge reactive oxygen species and has both structural and physiological significance in animals .
Cellular Effects
This compound influences cell function by regulating the phosphorylation and catalytic activation of protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . The formation of this compound residues in protein kinases plays an important role in their phosphorylation and catalytic activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is stable and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses of this compound can have toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is degraded via the this compound dehydratase pathway to ornithine and glutamate, thereby conserving dietary and endogenously synthesized proline and arginine .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, affecting its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the methods for synthesizing trans-3-hydroxy-L-proline involves the use of industrially produced vitamin C as a raw material. The process includes multi-step mild reactions with high stereochemical selectivity. The product obtained through this method has high chemical and optical purity .
Industrial Production Methods: In industrial settings, this compound can be produced using a biocatalytic asymmetric method. This involves the use of enzymes such as L-arginine 3-hydroxylase, arginase, and ornithine cyclodeaminase. These enzymes catalyze the conversion of L-arginine to this compound through a series of reactions .
Chemical Reactions Analysis
Types of Reactions: trans-3-hydroxy-L-proline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium cyanide.
Major Products Formed:
Oxidation: The major product formed is delta-1-pyrroline-2-carboxylate.
Reduction: The major product is L-proline.
Substitution: The products vary depending on the nucleophile used
Scientific Research Applications
Chemistry: trans-3-hydroxy-L-proline is used as a chiral building block in the synthesis of various pharmaceuticals. It is also employed in the synthesis of neuroexcitatory kainoids and antifungal echinocandins .
Biology: In biological research, this compound is used to study the structure and function of collagen and other proteins. It is also used in the study of cell signaling pathways and metabolic processes .
Medicine: This compound has potential therapeutic applications in the treatment of diseases related to collagen deficiency and connective tissue disorders. It is also being explored for its antioxidant properties .
Industry: In the industrial sector, this compound is used in the production of various biochemicals and pharmaceuticals. It is also used in the development of new materials with enhanced properties .
Comparison with Similar Compounds
trans-4-hydroxy-L-proline: This is the most abundant hydroxyproline in collagen and plays a similar role in stabilizing the triple-helix structure of collagen.
cis-4-hydroxy-L-proline: Another hydroxyproline isomer found in collagen with similar structural functions.
L-azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid that mimics proline and is used in studying protein folding and structure.
Uniqueness: trans-3-hydroxy-L-proline is unique due to its specific hydroxylation pattern, which imparts distinct structural and functional properties to the proteins it is incorporated into. Its ability to scavenge reactive oxygen species also sets it apart from other hydroxyproline isomers .
Properties
IUPAC Name |
(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBUEDPLEOHJGE-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701009886 | |
Record name | trans-3-Hydroxy-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701009886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trans-3-hydroxy-L-proline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059659 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4298-08-2 | |
Record name | trans-3-Hydroxy-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4298-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-L-proline, (3S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004298082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3-Hydroxy-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701009886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXY-L-PROLINE, (3S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZWY97A2NG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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